

In-Depth Technical Guide to 4-Ethylbenzophenone

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Compound of Interest

Compound Name: 4-Ethylbenzophenone

Cat. No.: B099735

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CAS Registry Number: 18220-90-1

This technical guide provides a comprehensive overview of **4-Ethylbenzophenone**, a substituted aromatic ketone. The information presented is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the compound's chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its role as a photoinitiator.

Chemical and Physical Properties

4-Ethylbenzophenone, with the IUPAC name (4-ethylphenyl)(phenyl)methanone, is a solid at room temperature. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Registry Number	18220-90-1	[1][2]
Molecular Formula	C ₁₅ H ₁₄ O	[1][2]
Molecular Weight	210.27 g/mol	[2]
Boiling Point	150 °C at 0.5 mmHg	
Flash Point	>110 °C	
Water Solubility	Insoluble	

Synthesis of 4-Ethylbenzophenone

A common and effective method for the synthesis of **4-Ethylbenzophenone** is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

- Ethylbenzene
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2) (solvent)
- Hydrochloric acid (HCl), dilute aqueous solution
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.
- **Addition of Reactants:** Cool the suspension in an ice bath. Slowly add a solution of benzoyl chloride (1.0 equivalent) in dichloromethane to the stirred suspension. Following this, add ethylbenzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture in an ice bath. Carefully quench the reaction by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude **4-Ethylbenzophenone** can be further purified by column chromatography or recrystallization.

A study reporting this synthesis noted a yield of approximately 60% for the target **4-ethylbenzophenone**. The primary impurities identified were the ortho (2%) and meta (7%) isomers of ethylbenzophenone, as well as diethylbenzophenone (13%).

Spectroscopic Data and Analysis

The structural elucidation of **4-Ethylbenzophenone** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: In a typical ^1H NMR spectrum recorded in deuterated chloroform (CDCl_3), characteristic peaks for the ethyl group are observed as a triplet around 1.3 ppm (for the $-\text{CH}_3$) and a quartet around 2.7 ppm (for the $-\text{CH}_2-$). The aromatic protons appear as a complex multiplet in the region of 7.2 to 7.8 ppm.
- ^{13}C NMR: The ^{13}C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Ethylbenzophenone**, typically obtained as a KBr pellet, displays characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl ($\text{C}=\text{O}$) group stretch is observed around 1655 cm^{-1} . Aromatic C-H stretching vibrations are seen around 3030 cm^{-1} , while aliphatic C-H stretching from the ethyl group appears around 2900 cm^{-1} .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-Ethylbenzophenone** will show a molecular ion peak (M^+) at $m/z = 210$. The fragmentation pattern is characteristic of aromatic ketones, with major fragments corresponding to the loss of the ethyl group and the benzoyl cation.

Applications in Photochemistry

4-Ethylbenzophenone, like other benzophenone derivatives, can function as a photoinitiator in UV-curable formulations such as inks, coatings, and adhesives. It is classified as a Type II photoinitiator.

Mechanism of Photoinitiation

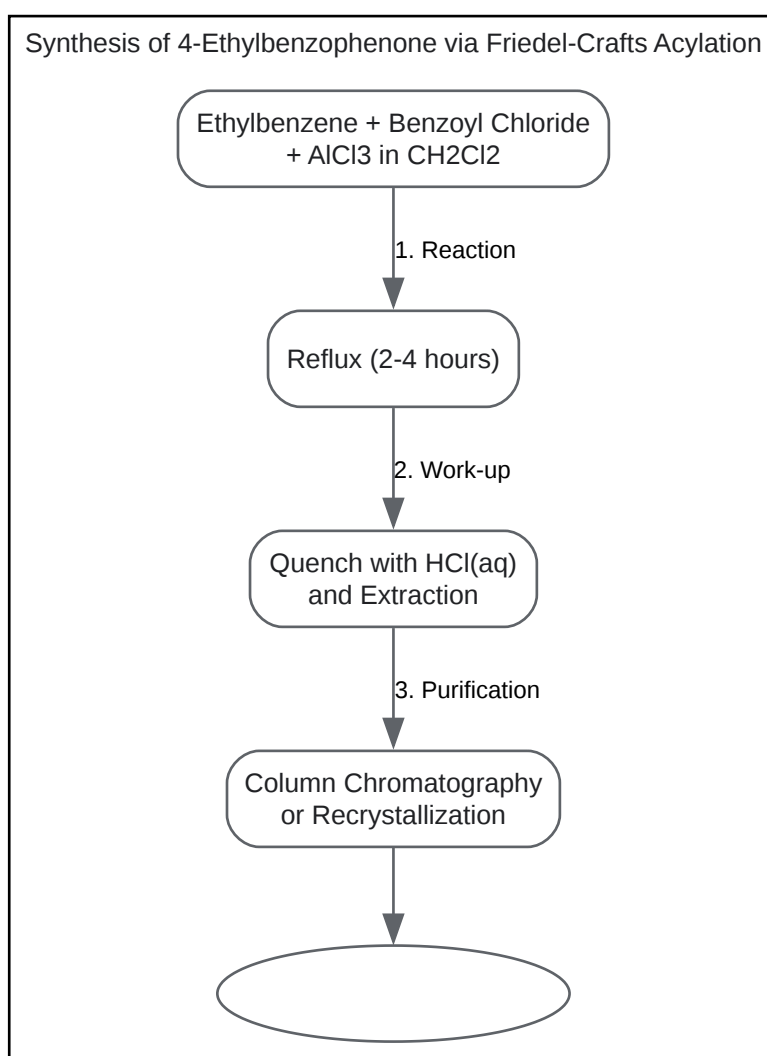
The process of photoinitiation by **4-Ethylbenzophenone** involves a bimolecular reaction with a co-initiator, typically a hydrogen-donating species like a tertiary amine.

- UV Absorption: Upon exposure to UV radiation, the **4-Ethylbenzophenone** molecule absorbs a photon, promoting it from its ground state to an excited singlet state.
- Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.

- **Hydrogen Abstraction:** The triplet-state **4-Ethylbenzophenone** abstracts a hydrogen atom from the co-initiator.
- **Radical Generation:** This hydrogen abstraction event produces two radicals: a ketyl radical derived from the benzophenone and a radical from the co-initiator. The latter is typically the species that initiates the polymerization of monomers.

Visualizations

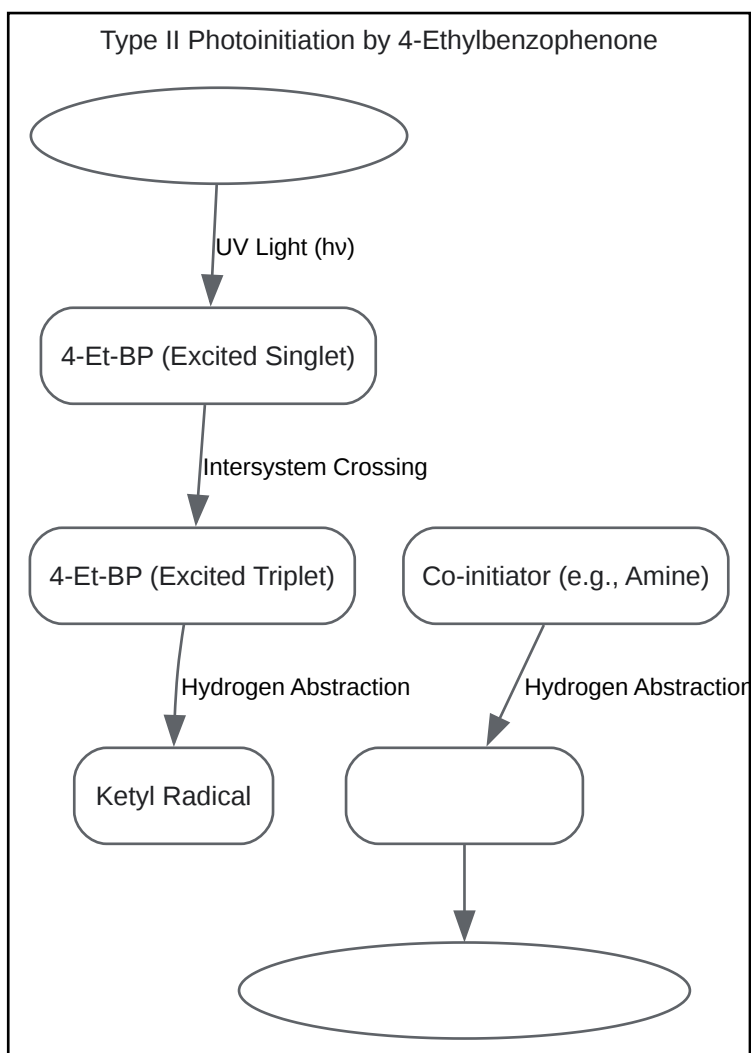
Synthesis Workflow



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Caption: Experimental workflow for the synthesis of **4-Ethylbenzophenone**.

Photoinitiation Mechanism



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Caption: Mechanism of Type II photoinitiation involving **4-Ethylbenzophenone**.

Toxicological and Environmental Considerations

Benzophenone and its derivatives are under scrutiny for their potential environmental and health impacts. Some benzophenones are known endocrine disruptors. While specific data for **4-Ethylbenzophenone** is limited, the class of compounds is known to be persistent in the environment and can accumulate in aquatic organisms. Further research is needed to fully characterize the toxicological profile of **4-Ethylbenzophenone**.

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References

- 1. 4-Ethylbenzophenone | C₁₅H₁₄O | CID 28968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
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